2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate is a complex organic compound that features a combination of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate typically involves multiple steps. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine to introduce the bromine atom . This is followed by a series of reactions to introduce the other functional groups, including the use of Friedel-Crafts acylation and Clemmensen reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, mercuric oxide, sulfuric acid, and hydrazine . Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the additional functional groups present in the target compound.
4-Bromophenylhydrazine: Contains the bromophenyl group and is used in different chemical reactions.
4-Bromobiphenyl: Another bromophenyl derivative with different applications.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H23BrClNO5 |
---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(2-benzoyl-4-chloroanilino)-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C31H23BrClNO5/c32-23-13-11-21(12-14-23)29(36)19-39-31(38)27(18-28(35)20-7-3-1-4-8-20)34-26-16-15-24(33)17-25(26)30(37)22-9-5-2-6-10-22/h1-17,27,34H,18-19H2 |
InChI Key |
ATPKFMDOVNEAME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Br)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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